(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride
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Overview
Description
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and a pyrrolidinone ring. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidinone derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as lithium or sodium hydride to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, primary amines, and substituted pyrrolidinones.
Scientific Research Applications
Chemistry
In chemistry, (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable for investigating biological pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one
- (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;acetate
- (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;phosphate
Uniqueness
(3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride stands out due to its enhanced solubility and stability compared to its analogs. The hydrochloride form allows for better handling and formulation in various applications, making it a preferred choice in research and industry.
Properties
Molecular Formula |
C5H11ClN2O2 |
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Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H |
InChI Key |
AZPGEVGVMXTWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C1N)CO.Cl |
Origin of Product |
United States |
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